Cahlag

Description

Contextualization within Peptide Chemistry and Modified Peptides

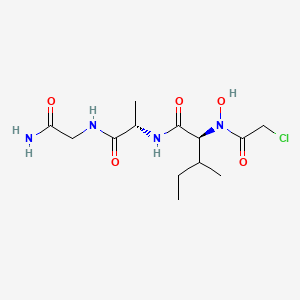

Peptide chemistry is a dynamic field focused on the study, synthesis, and application of peptides. Naturally occurring peptides play crucial roles in a multitude of biological processes, acting as hormones, neurotransmitters, and antimicrobial agents, among others. Modified peptides, such as Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, are synthetic variants that incorporate non-natural amino acids or chemical modifications to the peptide backbone or side chains nih.govfishersci.be. These modifications are often introduced to enhance specific properties, such as stability against enzymatic degradation, altered binding affinity to targets, or improved pharmacokinetic profiles nih.govfishersci.be. Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, with its chloroacetyl and N-hydroxyleucyl moieties, exemplifies a modified peptide designed for specific chemical reactivity or biological interaction.

Historical Development of Synthetic Peptides in Academic Research

The history of synthetic peptides in academic research dates back to the early 20th century, with pioneering work on chemically synthesizing small peptides nih.govuni.lu. Emil Fischer is recognized as a foundational figure in this field, even coining the term "peptide" uni.lufishersci.ca. Initial progress was gradual, but a significant breakthrough occurred in the 1950s and 1960s with the advent of solid-phase peptide synthesis (SPPS) nih.govwikipedia.org. Developed by Bruce Merrifield, SPPS revolutionized the synthesis of peptides by allowing for the sequential addition of amino acids while the growing peptide chain is anchored to a solid support, greatly simplifying purification and enabling the creation of longer and more complex peptide sequences wikipedia.org. This methodological advancement significantly accelerated the use of synthetic peptides as research tools fishersci.se. Over the decades, synthetic peptides have become indispensable in various scientific disciplines, including medicine, biochemistry, and molecular biology, for applications ranging from basic research to drug discovery and diagnostic tool development nih.govfishersci.se.

Rationale for Investigating Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide as a Synthetic Peptide Analogue

The investigation of synthetic peptide analogues like Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is driven by several key rationales. One primary reason is to create molecules that can mimic or interfere with the action of natural peptides or proteins, allowing researchers to probe biological pathways and understand molecular recognition events wikipedia.org. By modifying the amino acid sequence or introducing chemical alterations, researchers can study the impact of these changes on the peptide's activity, stability, and interaction with specific biological targets nih.govfishersci.be. This structure-activity relationship analysis is crucial for designing peptides with desired properties.

Furthermore, synthetic peptide analogues can be designed to overcome limitations of natural peptides, such as poor stability in biological environments or low permeability across cell membranes nih.gov. The specific modifications in Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, such as the chloroacetyl group, suggest an interest in exploring its potential as an irreversible inhibitor, where the chloroacetyl group could react covalently with a nucleophilic residue in a target enzyme's active site. This makes such compounds valuable probes for studying enzyme mechanisms and identifying potential therapeutic targets guidetopharmacology.org.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-2-[(2-chloroacetyl)-hydroxyamino]-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN4O5/c1-4-7(2)11(18(23)10(20)5-14)13(22)17-8(3)12(21)16-6-9(15)19/h7-8,11,23H,4-6H2,1-3H3,(H2,15,19)(H,16,21)(H,17,22)/t7?,8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBDWASJNDNQGF-ZEMFGHSESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)N)N(C(=O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N)N(C(=O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914914 | |

| Record name | 2-[(Chloroacetyl)(hydroxy)amino]-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]propan-2-yl}-3-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-96-3 | |

| Record name | Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Chloroacetyl)(hydroxy)amino]-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]propan-2-yl}-3-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings

Design Considerations for Peptide Synthesis with Unique Moiety Incorporations

The design of a synthetic route for a peptide such as Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide requires careful consideration of the unique chemical functionalities present in the target molecule. The primary challenges are the incorporation of the N-hydroxyleucyl residue and the introduction of the N-terminal chloroacetyl group. The N-hydroxy functionality is susceptible to side reactions, such as O-acylation, during coupling steps. nih.gov Therefore, an effective protecting group strategy for the hydroxylamine (B1172632) is paramount.

Solid-Phase Peptide Synthesis (SPPS) Approaches to Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides like Cahlag, where the growing peptide chain is anchored to an insoluble resin support, simplifying purification at each step. researchgate.net

Selection of Resins and Linkers for N-Hydroxylated Peptide Analogues

Given that the C-terminus of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is an amide, a suitable resin for SPPS is one that yields a C-terminal amide upon cleavage. The Rink Amide resin is a commonly employed solid support for this purpose. biotage.comsunresinlifesciences.com The linker of the Rink Amide resin is designed to be cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to release the peptide as a C-terminal amide. sigmaaldrich.comgoogle.com This makes it an ideal choice for the synthesis of this compound.

Table 1: Comparison of Resins for Peptide Amide Synthesis

| Resin Type | Linker Type | Cleavage Condition | Advantages for this compound Synthesis |

| Rink Amide | p-alkoxybenzyl alcohol | 95% TFA | Direct formation of C-terminal amide; compatible with Fmoc chemistry. biotage.comsigmaaldrich.com |

| Sieber Amide | Xanthenyl | 1% TFA in DCM | Milder cleavage conditions, useful for protected fragments. iris-biotech.de |

| PAL | 5-(4-Aminomethyl-3,5-dimethoxyphenoxy)valeric acid | 95% TFA | Similar to Rink Amide, provides C-terminal amide. |

For the synthesis of this compound, Rink Amide resin is preferred due to its robustness and compatibility with the standard Fmoc/tBu protection strategy.

Optimization of Coupling Conditions for Chloroacetyl and N-Hydroxyleucyl Residues

The coupling of amino acids in SPPS requires activation of the carboxylic acid group. For standard amino acids like alanine (B10760859) and glycine, common coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) are highly efficient. nih.govsigmaaldrich.com

The coupling of the N-hydroxyleucyl residue, however, requires special attention. The hydroxyl group of the N-hydroxyamino acid must be protected to prevent O-acylation. A common strategy is to use an O-protected N-hydroxyamino acid derivative, such as an O-benzyl or O-silyl protected form. rsc.org Alternatively, nitrone protecting groups have been shown to be effective for the incorporation of N-hydroxyamino acids in SPPS. rsc.orgrsc.org The coupling of the protected N-hydroxyleucyl residue can then be carried out using standard coupling reagents like HATU, which is known for its high efficiency in difficult couplings. sigmaaldrich.com

The chloroacetylation of the N-terminus is typically performed as the final step on the solid support after the full peptide sequence has been assembled. rsc.org This is achieved by treating the resin-bound peptide, with its N-terminal amine deprotected, with chloroacetyl chloride or chloroacetic anhydride (B1165640) in the presence of a base like DIPEA. google.comacs.org

Table 2: Optimized Coupling and Modification Conditions

| Step | Reagents | Solvent | Key Considerations |

| Glycine Coupling | Fmoc-Gly-OH, HBTU, DIPEA | DMF | Standard coupling protocol. peptide.com |

| Alanine Coupling | Fmoc-Ala-OH, HBTU, DIPEA | DMF | Standard coupling protocol. peptide.com |

| N-Hydroxyleucyl Coupling | Fmoc-N(OH)Leu(OP)-OH, HATU, DIPEA | DMF | Use of a protected N-hydroxyamino acid (P = protecting group) is crucial. rsc.org |

| N-terminal Chloroacetylation | Chloroacetyl chloride, DIPEA | DCM | Performed after removal of the final Fmoc group. rsc.org |

Protection and Deprotection Strategies for Complex Peptide Sequences

The synthesis of this compound relies on an orthogonal protecting group strategy, with the most common being the Fmoc/tBu strategy. iris-biotech.de

Nα-Amino Group Protection : The α-amino group of each incoming amino acid is protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed at the beginning of each coupling cycle using a solution of piperidine (B6355638) in DMF. peptide.com

N-Hydroxyl Protection : As mentioned, protecting the N-hydroxyl group is critical. Nitrone formation is a robust method, where the N-hydroxyamino acid is reacted with an aldehyde (e.g., benzaldehyde) to form a stable nitrone that can be carried through the synthesis and later removed under mild acidic conditions. rsc.org Alternatively, O-acylation with a labile group can be employed. beilstein-journals.org

Table 3: Protecting Group Strategy for this compound Synthesis

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

| Nα-Amino | Fmoc | 20% Piperidine in DMF | Orthogonal to acid-labile side chain and linker cleavage. iris-biotech.de |

| N-Hydroxyl (Leucine) | Nitrone or O-tBu | Mild aqueous acid or strong acid (TFA) | Nitrone provides orthogonality to TFA cleavage. O-tBu is removed during final cleavage. iris-biotech.dersc.org |

Cleavage and Purification Techniques for Synthetic Peptides

Once the synthesis on the solid support is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. For a peptide synthesized on Rink Amide resin with tBu-based side-chain protection, a standard cleavage cocktail consists of 95% Trifluoroacetic Acid (TFA) . google.com Scavengers are added to this cocktail to trap the reactive carbocations generated during the deprotection of tBu-based groups, thus preventing side reactions with sensitive residues. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). wpmucdn.com To prevent potential C-terminal N-alkylation when using Rink Amide resin, 1,3-dimethoxybenzene (B93181) can be added to the cleavage cocktail. nih.gov

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried. The crude product is then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) . lcms.czteknoscienze.com A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small amount of TFA (0.1%) as an ion-pairing agent to improve peak shape and resolution. lcms.cz The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Solution-Phase Peptide Synthesis Pathways for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide

Solution-phase peptide synthesis (LPPS) is a classical method that can also be employed for the synthesis of this compound, particularly for larger-scale production. americanpeptidesociety.org This approach involves the stepwise coupling of amino acid or peptide fragments in a suitable solvent, with purification of the intermediate product after each step.

A plausible solution-phase strategy for this compound would involve a fragment condensation approach. For instance, the dipeptide H-Ala-Gly-NH2 could be synthesized first. Separately, N-hydroxyleucine would be protected on its N-terminus (e.g., with a Boc group) and its hydroxyl function (e.g., as a nitrone or O-protected derivative). This protected N-hydroxyleucyl residue would then be coupled to the N-terminus of H-Ala-Gly-NH2 using a coupling reagent like DCC/HOBt or HATU. americanpeptidesociety.orgmdpi.com

Following the formation of the tripeptide, the N-terminal protecting group (Boc) would be removed, and the resulting free amine would be reacted with chloroacetic anhydride or chloroacetyl chloride to install the N-terminal chloroacetyl group. rsc.org Purification after each step would typically be achieved by extraction, precipitation, or chromatography. sci-hub.se The synthesis of peptide hydroxamates in solution phase has been well-documented and provides a foundation for the synthesis of the N-hydroxylated portion of this compound. researchgate.net

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthesis Efficiencies

The choice between Liquid-Phase (or solution-phase) Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS) is a critical decision in the production of this compound.

Solution-Phase Peptide Synthesis (LPPS) , the classical method, involves the sequential coupling of amino acids in a homogeneous solution. A key advantage of LPPS is its scalability, making it well-suited for the large-scale industrial production of shorter peptides. americanpeptidesociety.org It allows for the purification of intermediate fragments at each step, which can lead to a final product with fewer accumulated impurities. bachem.com However, this method is often time-consuming and labor-intensive due to the necessary isolation and purification of each intermediate peptide segment. d-nb.info For complex peptides, the solubility of growing protected fragments can also become a significant challenge. d-nb.info

Solid-Phase Peptide Synthesis (SPPS) , developed by Bruce Merrifield, revolutionized peptide synthesis. d-nb.info In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. d-nb.info This approach simplifies the process immensely, as excess reagents and by-products are removed by simple filtration and washing, eliminating the need for complex purification between steps. americanpeptidesociety.org This makes SPPS faster and more amenable to automation, which is ideal for research and the synthesis of long, complex peptides. americanpeptidesociety.orgcreative-peptides.com The main limitation of SPPS is often related to the resin's loading capacity, which can make it less ideal for very large-scale production compared to LPPS. americanpeptidesociety.org Furthermore, impurities such as deletion sequences can accumulate, as purification only occurs at the final cleavage step. bachem.comnih.gov

For a relatively short, modified peptide like this compound, both methods are viable. SPPS offers speed and ease for lab-scale synthesis, while LPPS might be preferred if very large quantities are needed with stringent control over intermediate purity.

| Parameter | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Peptide chain is built in a homogeneous solution. d-nb.info | Peptide chain is grown on an insoluble polymer support. d-nb.info |

| Scalability | Highly scalable for industrial production. americanpeptidesociety.org | Less ideal for very large-scale production due to resin capacity. americanpeptidesociety.org |

| Purification | Intermediates can be purified at each step. bachem.com | Final product purification only; risk of accumulated impurities. bachem.com |

| Speed & Automation | Slower, more labor-intensive process. d-nb.info | Rapid process, highly amenable to automation. americanpeptidesociety.orgcreative-peptides.com |

| Reagent Usage | Can use near-stoichiometric amounts of reagents. | Typically requires a large excess of reagents to drive reactions to completion. |

| Key Challenge | Solubility issues with growing peptide fragments. d-nb.info | Incomplete reactions leading to deletion sequences. nih.gov |

Chemo- and Regioselectivity in Solution-Phase Approaches

When synthesizing this compound via solution-phase methods, achieving high chemo- and regioselectivity is paramount. This involves carefully selecting protecting groups and coupling reagents to ensure that reactions occur only at the desired locations.

A primary challenge is the N-hydroxy group on the leucine (B10760876) residue. This group is nucleophilic and requires protection to prevent side reactions during the coupling of subsequent amino acids, such as O-acylation. rsc.org A common strategy involves using a protecting group for the hydroxyl moiety, like a benzyl (B1604629) (Bn) group, which can be removed later through hydrogenolysis. researchgate.net

Furthermore, the selection of coupling reagents is critical to prevent racemization, particularly at the C-terminal carboxyl group of the activated amino acid. Reagents such as 1-Hydroxybenzotriazole (HOBt)-based phosphonium (B103445) and uronium salts are frequently used to suppress this side reaction and improve coupling efficiency. arkat-usa.org

The final step in the synthesis of this compound, the N-terminal modification with a chloroacetyl group, also demands chemoselectivity. This is typically performed after the full peptide chain has been assembled and all other protecting groups have been removed, ensuring the chloroacetyl group attaches specifically to the N-terminal amine of the N-hydroxyleucyl residue.

Advanced Synthetic Strategies and Emerging Technologies for Peptide Mimetics

Beyond traditional methods, advanced strategies offer more elegant and efficient pathways to complex peptide mimetics like this compound, often providing solutions to the challenges of selectivity and impurity generation.

Chemo-Enzymatic Synthesis of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide

Chemo-Enzymatic Peptide Synthesis (CEPS) leverages the high specificity of enzymes to form peptide bonds under mild, aqueous conditions. bachem.comqyaobio.com This approach can circumvent the need for extensive side-chain protection and significantly reduces the risk of racemization. nih.gov

For this compound, a potential CEPS strategy would involve the enzymatic ligation of peptide fragments. For instance, a protease enzyme could be used to couple a pre-formed dipeptide, like Chloroacetyl-N-hydroxyleucyl-alanine, to glycinamide. The enzyme's stereoselectivity ensures the formation of the correct peptide bond without affecting other functional groups. nih.gov This method is particularly advantageous for its "green chemistry" profile, avoiding the harsh chemicals and solvents used in conventional synthesis. qyaobio.comnih.gov While challenges remain in synthesizing polypeptides, CEPS offers a highly specific and flexible method for creating modified peptides. qyaobio.comnih.gov

| Feature | Description | Relevance to this compound Synthesis |

| Principle | Utilizes enzymes (e.g., proteases) to catalyze peptide bond formation. qyaobio.com | Can selectively ligate fragments like (Chloroacetyl-HOLeu-Ala)-(Gly-NH2). |

| Reaction Conditions | Mild, aqueous, near-neutral pH. bachem.comnih.gov | Avoids harsh chemicals, protecting the sensitive N-hydroxy and chloroacetyl groups. |

| Selectivity | High chemo-, regio-, and stereoselectivity. nih.gov | Minimizes side reactions and eliminates racemization without extensive protecting groups. |

| Purity | Generates products with high purity. qyaobio.com | Simplifies downstream purification processes. |

Structural and Conformational Analysis of Chloroacetyl N Hydroxyleucyl Alanyl Glycinamide

Spectroscopic Characterization Techniques for Peptide Structure Elucidation

Spectroscopic techniques are indispensable for probing the structural features of peptides in solution. They provide experimental data on bond connectivities, through-space atomic proximities, and secondary structure content.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov By analyzing various NMR parameters, it is possible to define the torsion angles of the peptide backbone (φ, ψ) and the conformations of the amino acid side chains.

Key NMR experiments for peptide structural analysis include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning protons within an amino acid residue. nih.gov

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of amino acid types. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. wikipedia.org The magnitude of the NOE is dependent on the distance between interacting spins.

Heteronuclear Spectra (HSQC, HMBC): For peptides labeled with ¹³C and ¹⁵N, these experiments provide information on the chemical shifts of backbone and side-chain carbons and nitrogens, which are sensitive to the local chemical environment and conformation. illinois.edu

For Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, the N-hydroxy group would introduce unique chemical shifts. Studies on hydroxyl protons in peptides show that their chemical shifts can be sensitive to hydrogen bonding and solvent accessibility, typically appearing between 5.4 and 6.2 ppm for serine and threonine residues. nih.gov The chloroacetyl group at the N-terminus would also influence the chemical shifts of the adjacent N-hydroxyleucyl residue.

Illustrative NMR Data: The following table presents hypothetical ¹H and ¹³C chemical shifts for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide in a random coil conformation, based on typical values for the constituent amino acids. kpwulab.com

| Atom | Leucine (B10760876) (Leu) | Alanine (B10760859) (Ala) | Glycinamide (Gly) |

| ¹Hα | 4.35 | 4.35 | 3.96 |

| ¹Hβ | 1.70, 1.65 | 1.38 | - |

| ¹Hγ | 1.55 | - | - |

| ¹Hδ | 0.92, 0.90 | - | - |

| ¹³Cα | 53.1 | 50.5 | 43.1 |

| ¹³Cβ | 40.5 | 17.2 | - |

| ¹³Cγ | 24.9 | - | - |

| ¹³Cδ | 22.8, 22.0 | - | - |

| ¹³CO | 175.1 | 175.5 | 174.0 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. americanpeptidesociety.org In the far-UV region (190-250 nm), the CD spectrum of a peptide is dominated by the absorption of the peptide bond and is highly sensitive to the secondary structure. americanpeptidesociety.orgproteopedia.org

The characteristic CD spectra for common secondary structures are:

α-helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-sheet: A negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil: A strong negative band around 198 nm and very low ellipticity above 210 nm.

β-turns: Various types of turns exhibit distinct CD spectra, which can sometimes be complex to interpret. subr.edu

For a short and potentially flexible peptide like Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, the CD spectrum would likely represent an average of the conformations present in solution. Changes in the solvent environment or temperature can be used to probe the conformational stability of the peptide. subr.edunih.gov

Illustrative CD Data: The table below shows representative molar ellipticity values for a peptide in different secondary structures.

| Wavelength (nm) | α-helix (deg·cm²·dmol⁻¹) | β-sheet (deg·cm²·dmol⁻¹) | Random Coil (deg·cm²·dmol⁻¹) |

| 195 | +45,000 | +20,000 | -40,000 |

| 208 | -32,000 | -5,000 | -5,000 |

| 217 | -20,000 | -18,000 | +2,000 |

| 222 | -30,000 | -2,000 | 0 |

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental techniques by providing detailed energetic and structural insights into peptide conformations that may be difficult to access experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules. mdpi.com For peptides, these calculations can provide accurate geometries, vibrational frequencies, and energies for different conformations. DFT, in particular, offers a good balance between accuracy and computational cost for peptide systems. aip.orgdiva-portal.org

These methods can be used to:

Optimize the geometry of the peptide to find stable low-energy conformations.

Calculate vibrational spectra, such as the Amide I band (primarily C=O stretching), which is sensitive to secondary structure and hydrogen bonding. nih.govnih.gov

Determine the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.

For Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, DFT calculations could be employed to understand how the N-terminal modifications (chloroacetyl and N-hydroxy) affect the electronic properties and conformational preferences of the peptide backbone.

Illustrative DFT Calculation Data: This table shows representative calculated Amide I vibrational frequencies for a model peptide in different secondary structures using DFT.

| Conformation | Calculated Amide I Frequency (cm⁻¹) |

| α-helix | 1650 - 1660 |

| β-sheet | 1625 - 1640 |

| Random Coil | 1640 - 1655 |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a peptide, revealing the different shapes it can adopt and the transitions between them. escholarship.org

An MD simulation of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide would involve:

Building an initial 3D model of the peptide.

Placing it in a simulation box with an explicit solvent (e.g., water).

Running the simulation for a sufficient length of time (nanoseconds to microseconds) to achieve adequate sampling of conformational space. nih.govacs.org

The resulting trajectory can be analyzed to identify predominant conformational clusters, hydrogen bonding patterns, and the flexibility of different parts of the molecule. This provides a detailed picture of the peptide's dynamic equilibrium in solution.

Illustrative MD Simulation Parameters:

| Parameter | Value/Description |

| Force Field | OPLS/AA, AMBER, CHARMM |

| Solvent Model | SPC/E, TIP3P (Explicit Water) |

| Simulation Time | 100 ns - 2 µs |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

Homology Modeling and De Novo Structure Prediction

Homology modeling, or comparative modeling, constructs a 3D model of a target protein based on its sequence similarity to a protein with a known experimental structure (the template). wikipedia.org This method is highly effective for proteins with significant sequence identity (>30-50%) to a known structure. wikipedia.orgresearchgate.net However, for a short, modified peptide like Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, homology modeling is generally not applicable due to the unlikelihood of finding a homologous template structure in the Protein Data Bank.

De novo (or ab initio) structure prediction methods aim to predict the 3D structure of a peptide or protein from its amino acid sequence alone, without relying on a template. nih.govoup.com For short peptides, these methods often involve extensive conformational sampling using techniques like molecular dynamics or Monte Carlo simulations, combined with a force field to evaluate the energy of each conformation. Several web-based servers, such as PEP-FOLD, are available for de novo peptide structure prediction. nih.govresearchgate.net These servers can be particularly useful for generating plausible starting structures for further refinement with experimental data or more detailed simulations. For peptides containing non-standard residues, specialized servers like PEPstrMOD may be required.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination

The precise three-dimensional arrangement of atoms within Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is critical for understanding its conformational preferences and potential interactions. High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the principal methods for determining such structures.

X-ray Crystallography

X-ray crystallography is a powerful technique for obtaining detailed atomic-resolution structures of molecules that can be crystallized. The process involves growing a well-ordered crystal of the compound, in this case, Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide. This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern.

By analyzing the positions and intensities of the spots in this diffraction pattern, researchers can calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the peptide's structure, revealing precise bond lengths, bond angles, and torsion angles. For peptide-based molecules, this technique provides invaluable insights into the backbone conformation (e.g., the presence of β-turns or other secondary structures) and the spatial orientation of the side chains. nih.govrochester.edu

While specific crystallographic data for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is not publicly available, a typical analysis would yield a set of crystallographic parameters. These parameters describe the crystal lattice and the quality of the refined structural model. An illustrative example of such data for a comparable small peptide inhibitor is presented in the table below. rochester.edu

Table 1: Example Crystallographic Data and Refinement Statistics for a Representative Peptide

This table is a representative example, as specific crystallographic data for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is not available in published literature.

| Data Collection | |

| Space group | P2₁2₁2₁ |

| Cell dimensions | |

| a, b, c (Å) | 5.8, 12.5, 25.1 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 1.50 |

| Refinement | |

| R-work / R-free | 0.18 / 0.21 |

| No. of non-hydrogen atoms | 150 |

| Ramachandran Plot | |

| Favored regions (%) | 98.0 |

| Allowed regions (%) | 2.0 |

| Outliers (%) | 0.0 |

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy has emerged as a revolutionary technique for determining the high-resolution structures of biological macromolecules, often without the need for crystallization. In Cryo-EM, a solution of the molecule is flash-frozen in a thin layer of vitreous (non-crystalline) ice. This process preserves the molecules in their native conformations. A transmission electron microscope then images hundreds of thousands, or even millions, of these individual molecules from different angles.

Computational algorithms are used to combine these 2D projections into a 3D reconstruction of the molecule's electron density map. While historically used for very large protein complexes, recent advances have pushed the capabilities of Cryo-EM to determine structures of smaller molecules. For a modified tetrapeptide like Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, Cryo-EM could potentially be used to study its conformation, especially if it were bound to a larger protein target. This would provide critical information on the bound-state conformation, which is often the biologically relevant structure for peptide inhibitors. nih.gov

Investigations into the Biochemical Interactions and Molecular Recognition of Chloroacetyl N Hydroxyleucyl Alanyl Glycinamide

Receptor Binding Studies and Ligand-Target Affinity Determination

Despite a search for information regarding receptor binding studies and ligand-target affinity determination for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, no specific data utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound were found in the consulted literature. Therefore, detailed research findings on its receptor binding kinetics, thermodynamics, or energetic characterization of interactions using these methods cannot be presented in this section.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

No specific data on the application of Surface Plasmon Resonance to study the binding kinetics and thermodynamics of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide with any target receptors were identified in the available search results. SPR is a technique used to detect molecular interactions in real-time by monitoring changes in refractive index upon binding nih.gov. It allows for the calculation of association and dissociation rate constants and determination of binding affinity nih.gov.

Isothermal Titration Calorimetry (ITC) for Energetic Characterization of Interactions

No specific data on the application of Isothermal Titration Calorimetry to characterize the energetic aspects of interactions involving Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide were found. ITC is a technique that measures the heat released or absorbed during a binding event to determine thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Enzyme Inhibition Mechanisms and Kinetics

Research has investigated Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide primarily in the context of its activity as an enzyme inhibitor. It has been characterized as an active-site-directed irreversible inhibitor of certain metallo-endopeptidases.

Characterization of Inhibitory Potency (IC50, Ki)

Kinetic studies have been conducted to characterize the inhibitory potency of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide against specific enzymes. For instance, its inactivation of Streptomyces griseus metallo-endopeptidase II (SGMPII) has been studied kinetically. The inhibition reaction follows pseudo-first order kinetics and exhibits saturation kinetics. The second-order rate constant for the inactivation of SGMPII by Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide was determined to be 8.9 M-1.s-1. For comparison, the second-order rate constant for inactivation by a related compound, ClCH2CO-DL-(N-OH)Leu-OCH3, was 0.12 M-1.s-1, indicating a higher potency for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide against SGMPII.

The affinity of metallo-endopeptidases towards this irreversible inhibitor varies, with the order of affinities being thermolysin > SGMPII > Pseudomonas aeruginosa elastase.

Mechanistic Studies of Enzyme-Inhibitor Complex Formation

Mechanistic studies suggest that Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide binds reversibly to the active site of the enzyme before undergoing an irreversible reaction. This is supported by the observation that a competitive inhibitor of SGMPII, L-Val-L-Trp, protects the enzyme against inactivation by Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide in a competitive manner. Furthermore, the pH profile of the inactivation reaction closely resembles that for the hydrolysis of synthetic peptide substrates by SGMPII, reinforcing the idea that the inhibitor interacts with the enzyme's active site in a manner similar to its natural substrates.

Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide has also been utilized in the preparation of elastase toxoid from Pseudomonas aeruginosa, acting as an active-site-directed irreversible inhibitor to render the enzyme inactive while retaining its immunogenic properties.

Here is a summary of the kinetic data for the inactivation of SGMPII:

| Inhibitor | Second-Order Rate Constant (M-1.s-1) |

| ClCH2CO-DL-(N-OH)Leu-Ala-Gly-NH2 (Cahlag) | 8.9 |

| ClCH2CO-DL-(N-OH)Leu-OCH3 | 0.12 |

Protein-Protein Interaction Modulation by Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide

Based on the conducted search, no specific information or research findings were found regarding the modulation of protein-protein interactions by Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide. While protein-protein interactions are recognized as important targets in biological systems and drug discovery, there is no available data detailing the effect of this particular compound on any specific protein-protein interactions.

Analysis of Substrate and Ligand Specificity Profiles

Research into the ligand specificity of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide has identified a key interaction with Pseudomonas aeruginosa elastase. Studies have shown that this peptide derivative functions as an active-site-directed irreversible inhibitor of Pseudomonas aeruginosa elastase preprints.org. This indicates a specific affinity and mode of interaction with the enzyme's active site, leading to irreversible inhibition of its proteolytic activity preprints.org. The chloroacetyl moiety is likely involved in the irreversible modification of a residue within the enzyme's active site, a common mechanism for this class of inhibitors.

While broad substrate or ligand specificity profiling across a wide range of biological molecules is not extensively detailed in the available information, the characterization of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide as a specific inhibitor of Pseudomonas aeruginosa elastase highlights a defined interaction profile with this particular bacterial protease preprints.org.

| Compound | Known Interaction / Specificity | Nature of Interaction |

| Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide | Pseudomonas aeruginosa elastase (LasB) | Active-site-directed irreversible inhibitor preprints.org |

Elucidation of Biological Target Pathways and Downstream Signaling Events

The primary biological target identified for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is the Pseudomonas aeruginosa elastase, also known as LasB preprints.orguniprot.org. Pseudomonas aeruginosa elastase is a significant extracellular virulence factor secreted by the bacterium, playing a crucial role in pathogenesis by degrading host tissues and components of the immune system nih.govnih.govdovepress.com. It is a zinc metalloprotease that contributes to tissue damage and immune evasion during infection nih.govnih.gov.

The inhibition of Pseudomonas aeruginosa elastase by Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide disrupts this key virulence pathway preprints.org. A notable application of this inhibitory activity has been in the development of an elastase toxoid from Pseudomonas aeruginosa preprints.org. By irreversibly inhibiting the enzyme, Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide was used to prepare an elastase toxoid that retained its antigenicity and immunogenicity while possessing negligible enzyme activity preprints.org. This research finding demonstrates the potential of targeting this specific enzyme with Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide to neutralize its harmful effects and elicit an immune response preprints.org.

Detailed downstream signaling events triggered directly by the interaction of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide with cellular pathways are not extensively described in the available literature. The primary focus of research findings pertains to its inhibitory effect on the bacterial elastase and the subsequent implications for bacterial virulence and toxoid development preprints.org. The impact on host signaling pathways would likely be indirect, resulting from the modulation of Pseudomonas aeruginosa elastase activity and its role in host-pathogen interactions and immune responses nih.govnih.govdovepress.com.

Research Applications and Potential in Chemical Biology and Medicinal Chemistry

Development of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide as a Molecular Probe

The unique structural features of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide, particularly the presence of the chloroacetyl group and the N-hydroxyleucyl residue, make it a subject of interest for development as a molecular probe. nih.gov Molecular probes are valuable tools in chemical biology for investigating biological processes and identifying potential drug targets. The specific modifications within the peptide sequence can be designed to interact selectively with particular biological molecules, offering a means to study their function and involvement in disease pathways. While the provided search results indicate general interest in this compound for biochemical research, specific detailed studies on its application purely as a molecular probe were not found within the scope of this search.

Role in Structure-Activity Relationship (SAR) Studies for Related Peptide Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure affect biological activity. Research on Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide can contribute to SAR studies, particularly for related peptide systems. By analyzing how the chloroacetyl and N-hydroxyl modifications, as well as the specific amino acid sequence (leucyl-alanyl-glycinamide), influence interactions with biological targets, insights can be gained into the key structural determinants of activity within this class of peptides. Although the provided search results discuss SAR studies in the context of other compounds and bioactive peptides generally, specific detailed SAR studies focused explicitly on Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide were not available within the search results.

Exploration of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide as a Lead Compound for Drug Discovery

Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is considered a subject of interest in drug discovery due to its potential to interact with biological molecules. nih.gov Lead compounds are initial molecules identified as having promising pharmacological activity against a specific target, serving as the starting point for drug development. The unique combination of amino acids and modifications in Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide may confer upon it an affinity for certain biological targets, positioning it as a potential lead compound. nih.gov Further exploration would involve assessing its activity, selectivity, and preliminary pharmacokinetic properties to determine its viability for optimization in a drug discovery pipeline. While the search results highlight the general process of lead compound discovery and the role of peptides in this area, specific detailed research findings demonstrating Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide acting as a validated lead compound were not present.

Contribution to Understanding Peptide-Based Therapeutics and Bioactive Peptides

Research into compounds like Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide contributes to the broader understanding of peptide-based therapeutics and bioactive peptides. Bioactive peptides are protein fragments with potential positive health effects and are gaining attention in drug development due to properties like enhanced penetration and low toxicity. Studying the synthesis, structure, and biological interactions of Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide can provide valuable information on how specific modifications and sequences influence peptide function and potential therapeutic applications. nih.gov This knowledge can inform the design and development of other peptide-based drugs. The search results generally discuss the importance and potential of bioactive peptides as therapeutics.

Future Research Directions in Peptide Design and Functional Studies

Future research directions involving Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide and similar peptides are likely to focus on further elucidating their precise mechanisms of interaction with biological targets. Detailed functional studies are needed to confirm and characterize any inhibitory or binding activities suggested by its structure. nih.gov This includes identifying specific protein or enzyme targets and determining the binding affinity and kinetics. Furthermore, exploring modifications to the chloroacetyl group, the N-hydroxyleucyl residue, or the peptide sequence could lead to the design of novel analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov Advanced synthetic methods may be employed to create libraries of related peptides for high-throughput screening. nih.gov Computational approaches, such as molecular modeling and virtual screening, could also play a significant role in predicting potential interactions and guiding the design of new peptide structures with desired biological activities.

Given the nature of the search results, which indicate the potential and area of interest for Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide rather than specific experimental data for this compound in the outlined sections, it is not possible to generate data tables with detailed research findings solely focused on this specific compound based on the provided information.

Q & A

Q. Table 1: Key Experimental Parameters

| Variable Type | Example | Control Strategy |

|---|---|---|

| Independent | Temperature | Thermostatic bath (±0.5°C) |

| Dependent | Reaction yield | Gravimetric analysis |

| Confounding | Impurity levels | Pre-purification via column chromatography |

How can contradictory data in this compound studies be systematically analyzed?

Level : Advanced

Methodological Answer :

- Triangulation : Cross-validate results using multiple methods (e.g., spectroscopic, chromatographic, computational simulations) .

- Sensitivity Analysis : Test how small parameter changes (e.g., pH, concentration) affect outcomes to identify instability sources .

- Error Propagation Modeling : Quantify measurement uncertainties using tools like Monte Carlo simulations .

- Contextual Review : Re-examine experimental conditions (e.g., ambient humidity, reagent purity) for overlooked variables .

Q. Example Workflow :

Map contradictions to specific experimental stages.

Apply Bayesian statistics to assess hypothesis robustness .

What are best practices for conducting a literature review on this compound?

Level : Basic

Methodological Answer :

-

Search Strategy : Use Boolean operators in databases (e.g., PubMed, Scopus) with keywords: "this compound AND synthesis," "this compound AND degradation pathways" .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51 综述、论文写作难?ChatGPT 4.0 学术版帮你一次性搞定!27:20

综述、论文写作难?ChatGPT 4.0 学术版帮你一次性搞定!27:20

-

Critical Appraisal : Apply CASP checklists to evaluate study validity, focusing on recruitment strategies and data collection alignment with research goals .

-

Gap Identification : Categorize findings into established knowledge vs. unresolved debates (e.g., conflicting mechanistic proposals) .

Q. Table 2: Literature Review Framework

| Step | Tool/Resource | Outcome |

|---|---|---|

| Source Collection | Google Scholar, PubMed | 50+ papers screened |

| Quality Assessment | CASP criteria | 30 papers retained |

| Synthesis | Thematic coding | 3 research gaps identified |

What advanced methodologies validate this compound's mechanistic pathways?

Level : Advanced

Methodological Answer :

- Isotopic Labeling : Track atomic pathways using ¹³C/²H isotopes in kinetic studies .

- Computational Modeling : Employ DFT (Density Functional Theory) to predict reaction intermediates .

- In Situ Spectroscopy : Use time-resolved FTIR to capture transient species .

- Collaborative Validation : Share raw data via platforms like Zenodo for independent verification .

How can data integrity be ensured in this compound research?

Level : Advanced

Methodological Answer :

- Pre-Registration : Document protocols on platforms like Open Science Framework to reduce bias .

- Blinded Analysis : Separate data collection and interpretation roles among team members .

- Audit Trails : Maintain version-controlled lab notebooks with timestamps .

How should research questions about this compound be formulated using academic frameworks?

Level : Basic

Methodological Answer :

- PICO Framework : Define Population (e.g., this compound isomers), Intervention (e.g., catalytic exposure), Comparison (e.g., control compounds), Outcome (e.g., stability metrics) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Example : "Does UV irradiation (Intervention) increase the degradation rate (Outcome) of this compound (Population) compared to thermal stress (Comparison)?"

What strategies optimize synthetic parameters for this compound production?

Level : Advanced

Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) .

- Response Surface Methodology : Model non-linear relationships to identify optimal conditions .

- Scale-Up Protocols : Validate lab-scale results in pilot reactors, monitoring heat/mass transfer limitations .

What data collection methods are robust for this compound studies?

Level : Basic

Methodological Answer :

- Questionnaires : For collaborative studies, pre-test surveys with a small cohort to refine clarity .

- Ethnographic Techniques : Observe lab practices to contextualize experimental variability .

- Secondary Data : Request datasets from repositories like Cambridge English, adhering to attribution guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.